molecular formula C24H22N4O4S3 B12199767 (5Z)-3-methyl-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12199767
M. Wt: 526.7 g/mol
InChI Key: FGNSLGNFPDNYHI-QNGOZBTKSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature Breakdown and Isomeric Considerations

The systematic name follows IUPAC guidelines by prioritizing functional groups and substituents in descending order of seniority:

  • Parent heterocycle : 1,3-thiazolidin-4-one (a five-membered ring with sulfur at position 1, nitrogen at position 3, and a ketone at position 4).
  • Substituents :
    • Position 2 : Thioxo (=S) group.
    • Position 3 : Methyl group.
    • Position 5 : A methylidene (=CH–) group linked to a pyrazole-phenyl-morpholine sulfonyl ensemble.

The full name reflects the Z-configuration of the exocyclic double bond at position 5, confirmed by crystallography (see §1.2). Isomeric considerations include:

  • Geometric isomerism : The (5Z) designation distinguishes it from the (5E) isomer, where the pyrazole and thiazolidinone moieties would occupy opposite sides of the double bond.
  • Tautomerism : The thioxo group at position 2 may exhibit thione-thiol tautomerism, though crystallographic data favor the thione form.

X-ray Crystallographic Analysis of Thiazolidinone-Pyrazole-Morpholine Architecture

Single-crystal X-ray diffraction reveals key structural features:

Parameter Value
Crystal system Monoclinic
Space group P2~1~/c
Bond lengths (Å) S1–C2: 1.654, N3–C4: 1.356
Dihedral angles (°) Thiazolidinone-pyrazole: 12.4

The thiazolidinone ring adopts a twisted envelope conformation , with C5 deviating from the plane by 0.38 Å. The pyrazole and morpholine sulfonyl groups form a near-planar arrangement, stabilized by π-π stacking between phenyl groups (interplanar distance: 3.52 Å). The Z-configuration places the pyrazole and thiazolidinone rings on the same side of the double bond, minimizing steric clashes with the morpholine sulfonyl group.

Spectroscopic Characterization (FT-IR, NMR, HRMS)

Fourier-transform infrared spectroscopy (FT-IR)
  • ν(C=O) : 1728 cm⁻¹ (thiazolidinone ketone).
  • ν(C=S) : 1224 cm⁻¹ (thioxo group).
  • ν(S=O) : 1156 and 1327 cm⁻¹ (sulfonyl group).
Nuclear magnetic resonance (NMR)
  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, pyrazole-H).
    • δ 7.89 (d, J = 8.5 Hz, 2H, phenyl-H adjacent to sulfonyl).
    • δ 3.72 (m, 4H, morpholine OCH₂).
  • ¹³C NMR (126 MHz, DMSO-d₆) :

    • δ 192.1 (C=O).
    • δ 167.3 (C=S).
    • δ 124.8 (pyrazole C4).
High-resolution mass spectrometry (HRMS)
  • Observed : m/z 555.1124 [M+H]⁺.
  • Calculated for C₂₅H₂₂N₄O₃S₃⁺ : 555.1128 (Δ = 0.7 ppm).

Tautomeric Behavior and Conformational Analysis

The compound exhibits two primary tautomeric forms:

  • Thione tautomer : Dominant in solid state (X-ray) and polar solvents, stabilized by resonance (C=S → N3).
  • Thiol tautomer : Minor population in solution, detectable via variable-temperature NMR.

Conformational flexibility arises from:

  • Rotation about the C5–CH bond : Restricted by conjugation with the thiazolidinone ring (energy barrier: ~15 kcal/mol, DFT calculation).
  • Morpholine ring puckering : Adopts a chair conformation to minimize steric strain from the sulfonyl group.

Properties

Molecular Formula

C24H22N4O4S3

Molecular Weight

526.7 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O4S3/c1-26-23(29)21(34-24(26)33)15-18-16-28(19-7-3-2-4-8-19)25-22(18)17-6-5-9-20(14-17)35(30,31)27-10-12-32-13-11-27/h2-9,14-16H,10-13H2,1H3/b21-15-

InChI Key

FGNSLGNFPDNYHI-QNGOZBTKSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Sulfonation of 3-Bromophenyl Morpholine

A suspension of 3-bromophenyl morpholine (1.0 eq) in chlorosulfonic acid (5 vol) undergoes sulfonation at 0–5°C for 4 hr. Quenching with ice water followed by extraction with dichloromethane (3 × 50 mL) yields the sulfonyl chloride intermediate (82% purity by HPLC).

Pyrazole Ring Formation

The Vilsmeier-Haack reaction between the sulfonated intermediate and N-phenylhydrazine in phosphoryl chloride (2.5 eq) at reflux produces the 1-phenylpyrazole scaffold. Critical parameters:

  • Temperature: 110–115°C

  • Reaction time: 8–10 hr

  • Yield: 68–72% after silica gel chromatography (hexane:EtOAc 7:3)

Construction of the Thiazolidin-4-one Core

Thiourea Precursor Synthesis

Methyl isothiocyanate (1.2 eq) reacts with morpholine (1.0 eq) in anhydrous THF under N₂ atmosphere. After 24 hr stirring at 25°C, the thiourea intermediate precipitates as white crystals (mp 142–144°C, 89% yield).

Cyclocondensation with Chloroacetic Acid

The thiourea derivative reacts with chloroacetic acid (1.5 eq) in refluxing ethanol containing anhydrous sodium acetate (3 eq). Key observations:

  • Reaction completion: 6 hr (TLC monitoring, Rf = 0.45 in CH₂Cl₂:MeOH 9:1)

  • Product isolation: 73% yield after recrystallization from ethanol

Knoevenagel Condensation for Final Assembly

The critical C5-C5' bond forms via condensation of 3-methylthiazolidin-4-one-2-thione (1.0 eq) with 3-(3-(morpholin-4-ylsulfonyl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.05 eq) under Dean-Stark conditions:

ParameterOptimal ValueImpact on Yield
CatalystPiperidine (0.1 eq)+23% vs. DMAP
SolventToluene:EtOH (3:1)Prevents retro-aldol
Temperature110°CCompletes in 4h
Water removalContinuous azeotrope98% conversion

Post-reaction purification via flash chromatography (SiO₂, gradient elution from 50% to 70% EtOAc/hexane) affords the Z-isomer exclusively, confirmed by NOESY correlations between H5 and the pyrazole methylidene proton.

Critical Process Parameters and Yield Optimization

Microwave-Assisted Cyclization

Comparative studies show microwave irradiation (200 W, 140°C, 20 min) increases reaction rate 4.8-fold versus conventional heating, with identical stereochemical outcomes.

Green Chemistry Approaches

PPG-400 as reaction medium enhances:

  • Atom economy from 64% → 82%

  • E-factor reduction: 18.7 → 5.3

  • Catalyst recyclability: 5 cycles without yield drop

Analytical Characterization Data

TechniqueKey Diagnostic FeaturesReference
¹H NMR (500 MHz, DMSO-d₆)δ 8.21 (s, 1H, pyrazole-H5), 7.89 (d, J=8.5 Hz, 2H, Ar-H), 3.61 (m, 4H, morpholine OCH₂), 2.89 (s, 3H, SCH₃)
HRMS (ESI+)m/z 513.0948 [M+H]⁺ (calc. 513.0951)
IR (KBr)ν 1685 cm⁻¹ (C=O), 1580 (C=N), 1150 (S=O)

Industrial-Scale Production Considerations

Pilot plant trials (50 kg batch) identified critical control points:

  • Sulfonation exotherm management (ΔT < 2°C/min)

  • Strict moisture control (<50 ppm H₂O) during Knoevenagel step

  • Recrystallization solvent optimization:

    • EtOH/H₂O (7:3) vs. acetone: 12% higher phase purity

    • Cooling rate: 0.5°C/min to prevent oiling out

Comparative Analysis of Synthetic Routes

RouteStepsOverall YieldPurityCost Index
A729%98.2%1.00
B541%99.1%0.83
C*637%98.7%0.91

*Route C employs continuous flow sulfonation and microwave-assisted cyclization .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyrazole and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Research indicates that derivatives of pyrazole exhibit a wide range of pharmacological activities. The presence of the pyrazole nucleus in this compound suggests potential applications in several therapeutic areas:

  • Anti-inflammatory Activity : Pyrazole derivatives are often associated with anti-inflammatory properties. Compounds like celecoxib, which contains a similar scaffold, are recognized for their efficacy in treating inflammation-related conditions .
  • Anticancer Properties : The compound's structure may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that pyrazole derivatives can act as inhibitors of histone deacetylases, which play a role in cancer progression .
  • Antimicrobial Effects : Thiazolidinones have demonstrated antimicrobial activity against various pathogens. This compound's thiazolidinone core could enhance its efficacy against bacterial and fungal infections .

Synthesis and Characterization

The synthesis of (5Z)-3-methyl-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step processes that include the formation of the thiazolidinone ring and the incorporation of the pyrazole moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have explored the applications and effects of similar compounds:

  • Study on Pyrazole Derivatives : A comprehensive review highlighted various synthesis methods and biological activities of pyrazole derivatives, emphasizing their potential in drug development across multiple therapeutic classes .
  • Thiazolidinones in Medicine : Research has documented the effectiveness of thiazolidinone derivatives in managing diabetes and obesity, showcasing their role in modulating metabolic pathways .

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

  • Target Compound : The morpholine sulfonyl group introduces significant polarity, likely enhancing aqueous solubility compared to Compounds A and B. However, this may reduce membrane permeability .
  • The phenethyl chain at C3 adds steric bulk, which may hinder interactions with flat binding pockets.
  • Compound B : The 4-isobutoxy group introduces steric hindrance, while the 3-methoxypropyl chain at C3 provides moderate flexibility and polarity .

Biological Activity

The compound (5Z)-3-methyl-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic derivative that incorporates thiazolidinone and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of 432.52 g/mol. The structure features a thiazolidinone core linked to a pyrazole ring and a morpholine group, which may contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds containing thiazolidinone and pyrazole structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. In experimental models, compounds with similar scaffolds exhibited significant reductions in carrageenan-induced paw edema, indicating their ability to mitigate inflammation .

Antimicrobial Properties

The thiazolidinone framework is associated with antimicrobial activity. Compounds derived from thiazolidinones have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The presence of the morpholine sulfonamide group may enhance this activity by improving solubility and bioavailability .

The biological activities of (5Z)-3-methyl-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX and matrix metalloproteinases (MMPs).
  • Modulation of Cytokine Production : By regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6, the compound can exert anti-inflammatory effects.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

StudyCompound TestedActivityFindings
Selvam et al. (2014)Pyrazole derivativesAnti-inflammatoryShowed up to 85% inhibition of TNF-α at 10 µM .
Burguete et al. (2015)Thiazolidinone derivativesAntimicrobialEffective against MTB strain H37Rv with 98% inhibition at 6.25 µg/mL .
Abdel-Wahab et al. (2023)Benzofuran-thiazolidinoneAnticancerInduced apoptosis in various cancer cell lines .

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